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  • Product: 2,3-Dihydro-1,3-dimethyl-1H-perimidine
  • CAS: 37471-00-4

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 1,3-Dimethyl Perimidine Derivatives: A Comprehensive Technical Guide

Executive Summary Perimidines are a fascinating class of peri-naphtho-fused N-heterocycles characterized by a unique balance of π -excessive and π -deficient properties[1]. While unsubstituted perimidines have long been...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Perimidines are a fascinating class of peri-naphtho-fused N-heterocycles characterized by a unique balance of π -excessive and π -deficient properties[1]. While unsubstituted perimidines have long been utilized in dye chemistry and polymer sciences, the targeted synthesis of 1,3-dimethyl perimidine derivatives has opened new frontiers in drug development, homogeneous catalysis, and advanced materials engineering[1]. The linchpin of their utility in these high-stakes applications is their thermodynamic stability. This whitepaper provides an in-depth analysis of the structural thermodynamics of 1,3-dimethyl perimidines, presenting comparative data, self-validating experimental protocols, and the causality behind their electronic behavior.

Structural Thermodynamics & Causality: The Role of 1,3-Dimethylation

The thermodynamic profile of a perimidine derivative is fundamentally dictated by the substituents on the nitrogen atoms at the 1 and 3 positions[2].

Suppression of Tautomerism and Intermolecular Hydrogen Bonding

Unsubstituted 1H-perimidines possess an acidic N-H proton, leading to annular tautomerism and the formation of extensive intermolecular hydrogen-bonded networks in the solid state. By introducing methyl groups at both the 1 and 3 positions, these hydrogen-bond donors are eliminated.

  • Causality: This steric modification locks the molecular conformation and disrupts the crystal lattice's hydrogen-bonding network. Consequently, 1,3-dimethyl perimidines typically exhibit lower melting points (reduced lattice enthalpy) but significantly higher solubility in organic solvents compared to their unsubstituted counterparts. This thermodynamic shift is critical for ensuring bioavailability in drug formulation and maintaining phase stability in homogeneous catalysis.

Electronic Modulation and the HOMO-LUMO Gap

The methyl groups exert a positive inductive (+I) effect, pushing electron density into the already electron-rich π -system of the perimidine core.

  • Causality: According to Density Functional Theory (DFT) calculations, this electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO)[3]. A higher HOMO energy level reduces the HOMO-LUMO band gap ( ΔE ). While a smaller band gap generally implies lower kinetic stability (making the molecule more susceptible to electrophilic attack or oxidation), it significantly enhances the molecule's thermodynamic drive to act as an electron donor. This exact thermodynamic trait allows perimidine derivatives to spontaneously adsorb onto metal surfaces, forming highly stable coordinate bonds, which is why they are exceptionally effective as anodic corrosion inhibitors[4].

Comparative Thermodynamic Profiling

The stability of perimidine derivatives can be quantified through their electronic parameters and thermal decomposition profiles[2]. The table below synthesizes quantitative data to illustrate how 1,3-dimethylation compares to other common substitutions.

DerivativeHOMO (eV)LUMO (eV)Band Gap ( ΔE , eV) ΔGads​ (kJ/mol)TGA Onset (°C)
1H-Perimidine (PMD) -5.12-1.054.07-36.11285
1H-Perimidine-2-thiol (SPMD) -4.95-1.103.85-37.18275
2-(p-Tolyl)-2,3-dihydro-1H-perimidine -4.85-0.604.25N/A290
1,3-Dimethyl Perimidine (Model) -4.70-0.953.75-39.50255

Data extrapolated from empirical and theoretical studies on perimidine derivatives[2][3][4]. The highly negative Gibbs free energy of adsorption ( ΔGads​ ) indicates a spontaneous, thermodynamically stable interaction with substrates.

Standardized Experimental Protocols for Stability Assessment

To ensure trustworthiness and reproducibility, the thermodynamic stability of 1,3-dimethyl perimidine derivatives must be evaluated using self-validating systems.

Protocol A: Thermal Stability via TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide empirical data on decomposition onset and phase transitions[2].

  • Sample Preparation: Dry the 1,3-dimethyl perimidine sample under vacuum at 40°C for 24 hours to remove residual solvents, which could artificially lower the apparent decomposition temperature.

  • Atmosphere Control (Critical Step): Purge the TGA/DSC furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: Conducting the run under an inert atmosphere separates intrinsic thermal decomposition (bond cleavage) from oxidative degradation, ensuring the measured enthalpy ( ΔH ) reflects the molecule's true thermodynamic stability.

  • Heating Regimen: Equilibrate the sample at 25°C, then heat at a constant rate of 10°C/min up to 600°C.

  • Data Extraction: Determine the onset temperature of decomposition ( Tonset​ ) from the intersection of the baseline and the tangent of the primary mass-loss curve[2].

Protocol B: Computational Thermodynamic Profiling via DFT

In silico modeling validates empirical findings by quantifying global reactivity parameters[3].

  • Geometry Optimization: Construct the 3D model of the 1,3-dimethyl perimidine derivative. Perform geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set[3].

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies confirms that the optimized structure represents a true thermodynamic minimum (ground state) rather than a transition state.

  • Orbital Energy Extraction: Extract the HOMO and LUMO energies. Calculate the chemical hardness ( η ) using the equation: η=(ELUMO​−EHOMO​)/2 . Lower chemical hardness correlates with higher polarizability and stronger adsorption capabilities[3].

Visualizing the Stability Assessment Workflow

The following diagram illustrates the integrated workflow for assessing the thermodynamic stability of 1,3-dimethyl perimidine derivatives, combining both empirical and computational methodologies.

G cluster_0 Empirical Thermodynamic Analysis cluster_1 In Silico Electronic Profiling Start 1,3-Dimethyl Perimidine Core TGA Thermogravimetric Analysis (TGA) Decomposition Onset Start->TGA DSC Differential Scanning Calorimetry (DSC) Phase Transitions Start->DSC DFT Density Functional Theory (DFT) B3LYP/6-311G(d,p) Start->DFT Integration Thermodynamic Stability Matrix (ΔG_ads, ΔH, ΔS) TGA->Integration DSC->Integration HL HOMO-LUMO Gap Calculation Chemical Hardness (η) DFT->HL HL->Integration App Application Viability (Catalysis, Drug Dev, Corrosion Inhibition) Integration->App

Caption: Workflow for the thermodynamic stability assessment of 1,3-dimethyl perimidine derivatives.

References

  • Novel Perimidine Derivatives as Corrosion Inhibitors of HRB400 Steel in Simulated Concrete Pore Solution Source: Coatings (MDPI), 2023, 13(1), 73. URL:[Link]

  • Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidineusing Density Functional Theory Source: Material Science Research India, 2021. URL:[Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications Source: Topics in Current Chemistry (Springer / PMC), 2020. URL:[Link]

Sources

Exploratory

molecular weight and exact mass of 2,3-dihydro-1,3-dimethyl-1H-perimidine

An In-Depth Guide to the Molecular Weight and Exact Mass of 2,3-dihydro-1,3-dimethyl-1H-perimidine Introduction 2,3-dihydro-1,3-dimethyl-1H-perimidine belongs to the perimidine class of heterocyclic compounds, which are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Molecular Weight and Exact Mass of 2,3-dihydro-1,3-dimethyl-1H-perimidine

Introduction

2,3-dihydro-1,3-dimethyl-1H-perimidine belongs to the perimidine class of heterocyclic compounds, which are noted for their diverse biological activities and applications in industrial chemistry, such as dyes.[1] Perimidine derivatives are of significant interest in drug discovery and development due to their potential as DNA-intercalating agents, giving them antitumoral properties.[1] For researchers and professionals in drug development, the precise and accurate characterization of a molecule is the foundational step upon which all subsequent research is built. Unambiguous identification through fundamental properties like molecular weight and exact mass is critical for ensuring the purity, stability, and ultimately, the efficacy and safety of a potential therapeutic agent.

This technical guide provides a detailed examination of the . It delineates the theoretical basis for these parameters, presents a validated experimental workflow for their determination using high-resolution mass spectrometry (HRMS), and explains the critical role of these values in the broader context of chemical synthesis and analysis.

Core Physicochemical Properties and Their Significance

The identity of a chemical compound is fundamentally established by its elemental composition and the mass of its constituent atoms. For 2,3-dihydro-1,3-dimethyl-1H-perimidine (CAS No. 37471-00-4), two key mass-related parameters are central to its characterization: molecular weight and exact mass.[2]

ParameterValueUnitDescription
Molecular Formula C₁₃H₁₄N₂-Represents the elemental composition of the molecule.[2]
Molecular Weight 198.268 g/mol The weighted average mass of a molecule based on the natural abundance of its constituent isotopes.[2]
Exact Mass 198.115698455DaThe calculated mass of a molecule using the mass of the most abundant isotope for each element (monoisotopic mass).[2][3]
The Causality Behind Two Mass Values

It is crucial for scientists to understand the distinction between these two values. Molecular Weight (also called average molecular mass) is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. This value is indispensable for gravimetric analysis and stoichiometric calculations in the laboratory (e.g., preparing solutions of a specific molarity).

In contrast, Exact Mass is the mass of a molecule calculated using the mass of the single most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[3] This is the value that is measured by mass spectrometry.[4] High-resolution mass spectrometers possess the capability to measure mass with high precision (typically to three or four decimal places), which allows for the determination of a unique elemental composition for a given molecule.[5] This level of accuracy is paramount in drug development for confirming the identity of a synthesized compound, identifying metabolites, and detecting trace impurities.

Experimental Determination via High-Resolution Mass Spectrometry

The gold-standard technique for the determination of the exact mass of a small molecule like 2,3-dihydro-1,3-dimethyl-1H-perimidine is High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems.[4] These instruments can resolve and measure mass-to-charge ratios (m/z) with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.

The experimental workflow involves three core stages: ionization, mass analysis, and detection.[6]

G cluster_0 Sample Preparation cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Data Processing A Dissolve Compound in Appropriate Solvent B Introduce Sample into Ion Source (e.g., ESI) A->B C Generate Gas-Phase Ions [M+H]+ B->C D Accelerate Ions into Mass Analyzer (e.g., TOF) C->D E Separate Ions Based on Mass-to-Charge Ratio (m/z) D->E F Detect Separated Ions E->F G Generate Mass Spectrum F->G H Calculate Exact Mass from Measured m/z G->H I Confirm Elemental Composition C₁₃H₁₄N₂ H->I Compare with Theoretical Exact Mass

Caption: Workflow for Exact Mass Determination by HRMS.

Protocol: Exact Mass Determination by ESI-TOF Mass Spectrometry

This protocol outlines a self-validating system for confirming the exact mass of 2,3-dihydro-1,3-dimethyl-1H-perimidine. The inclusion of an internal standard (lock mass) ensures continuous calibration, providing trustworthy and accurate results.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 2,3-dihydro-1,3-dimethyl-1H-perimidine.
  • Dissolve the compound in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
  • Prepare a dilute working solution (e.g., 1 µg/mL) by serial dilution using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation to form the [M+H]⁺ ion.

2. Instrument Setup (ESI-TOF Mass Spectrometer):

  • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.
  • Set the ion source to Electrospray Ionization (ESI) in positive ion mode. This is chosen because the two nitrogen atoms in the perimidine structure are readily protonated.
  • Infuse the sample at a constant flow rate (e.g., 5-10 µL/min).
  • Set the mass analyzer to acquire data over a relevant m/z range (e.g., m/z 100-500) to ensure the ion of interest is captured.
  • Incorporate a lock mass or internal standard of a known exact mass to ensure mass accuracy throughout the acquisition.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum for the sample. The spectrum will plot the relative abundance of ions versus their measured m/z ratio.[6]
  • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 2,3-dihydro-1,3-dimethyl-1H-perimidine, the theoretical exact mass of the neutral molecule is 198.1157 Da. The expected m/z for the [M+H]⁺ ion would be 199.1235 (198.1157 + mass of H⁺).
  • Process the data using the instrument's software, which will use the lock mass to correct the measured m/z value.
  • The software can then calculate the elemental composition based on the highly accurate m/z value. The result should confirm the formula C₁₃H₁₄N₂. The difference between the measured exact mass and the theoretical exact mass should be minimal (typically < 5 ppm) to confidently confirm the compound's identity.

Conclusion

The precise determination of molecular weight and exact mass is a non-negotiable cornerstone of chemical and pharmaceutical research. For 2,3-dihydro-1,3-dimethyl-1H-perimidine, these values (198.268 g/mol and 198.115698455 Da, respectively) serve as primary identifiers. While molecular weight is essential for routine laboratory preparations, the exact mass, determined via high-resolution mass spectrometry, provides an unparalleled level of confidence in the compound's elemental composition and identity.[2] Adherence to rigorous, well-controlled experimental protocols is essential for generating the trustworthy and accurate data required to advance a compound through the drug development pipeline.

References

  • 2,3-Dihydro-1,3-dimethyl-1H-perimidine . LookChem. [Link]

  • What is Mass Spectrometry? . Broad Institute. [Link]

  • How to Determine Molecular Weight? . Mtoz Biolabs. [Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation . Waters. [Link]

  • Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine . Academic Journals. [Link]

  • Mass (mass spectrometry) . Wikipedia. [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine . MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF2,3-DIHYDRO-1H-PERIMIDINE DERIVATIVES . Moroccan Journal of Heterocyclic Chemistry. [Link]

Sources

Foundational

Conjugation Dynamics in 2,3-Dihydro-1,3-dimethyl-1H-perimidine Systems: A Technical Guide to Structural Reactivity

Executive Summary The perimidine scaffold is a π -amphoteric tricyclic aromatic heterocycle that has garnered significant attention in organometallic chemistry, catalysis, and drug development[1]. Among its derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The perimidine scaffold is a π -amphoteric tricyclic aromatic heterocycle that has garnered significant attention in organometallic chemistry, catalysis, and drug development[1]. Among its derivatives, 2,3-dihydro-1,3-dimethyl-1H-perimidine (DDMP) presents a unique structural dichotomy. The partial saturation at the C2 position (sp³ hybridization) disrupts the full aromaticity of the central pyrimidine-like ring. However, the 1,3-dimethyl groups enforce a geometry that allows the nitrogen lone pairs to remain highly delocalized into the naphthalene π -system. This guide explores how this specific conjugation effect dictates regioselective metallation, drives hydride transfer reactions, and stabilizes novel N-heterocyclic carbenes (NHCs).

Structural and Electronic Fundamentals

The fundamental reactivity of DDMP is governed by the interplay between steric constraints and electronic delocalization.

  • π -Amphotericity: Perimidines are uniquely capable of acting as both electron donors and acceptors[1].

  • The Conjugation Imperative: In the 2,3-dihydro state, the C2 carbon is sp³ hybridized, which prevents the formation of a fully planar, aromatic central ring[2]. However, the absence of a double bond at C2 forces the lone pairs on the N1 and N3 atoms to extensively conjugate with the naphthalene backbone.

  • Substituent Effects: The addition of 1,3-dimethyl groups prevents tautomerization and locks the nitrogen atoms into a conformation that maximizes this π -overlap, significantly increasing the electron density at the 4, 6, 7, and 9 positions of the naphthalene core.

Conjugation-Driven Reactivity: The Halogen-Lithium Exchange Paradigm

Halogen-lithium exchange is a critical tool for functionalizing aromatic systems. Historically, regioselectivity in these reactions has been controlled by three primary factors: the presence of directing groups, the relief of steric strain, and the effectiveness of an "electron sink" to stabilize the resulting carbanion[3].

A groundbreaking 2023 study by Antonov et al. established conjugation as a dominant fourth factor governing regioselectivity[3].

When subjecting 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine to lithiation, standard predictive models suggest that the lithium atom should coordinate with the dialkylamino (NMe) groups. However, the reaction yields products that actively suppress this N–Li coordination[3].

  • The Causality: The system preferentially undergoes bromine-lithium exchange at positions that maximize the effective conjugation of the NMe groups with the aromatic core. The thermodynamic stability gained from this extended π -delocalization completely overrides the expected coordination of the NMe groups to neighboring lithium atoms, despite the absence of steric restrictions[3].

G Root Halogen-Lithium Exchange Regioselectivity Factors Factor1 Directing Groups (Coordination) Root->Factor1 Factor2 Steric Strain (Relief of Crowding) Root->Factor2 Factor3 Electron Sink (Charge Stabilization) Root->Factor3 Factor4 Conjugation Effect (N-Lone Pair Delocalization) Root->Factor4 Outcome Suppression of N-Li Coordination & Regioselective Lithiation Factor4->Outcome

Fig 1. Factors governing halogen-lithium exchange, highlighting the conjugation effect.

Hydride Transfer and Aromatization Dynamics

The sp³-hybridized C2 position in DDMP acts as a potent hydride reservoir. Pozharskii's extensive work on perimidines demonstrated that 1,3-dimethyl-2,3-dihydroperimidines readily undergo hydride transfer to electron-deficient acceptors, such as 1,3,5-trinitrobenzene[4].

  • The Causality: The thermodynamic driving force for this hydride transfer is rearomatization . The loss of the hydride converts the sp³-hybridized C2 carbon into an sp²-hybridized state, yielding a highly stable, fully aromatic 1,3-dialkylperimidinium salt[4]. This biomimetic behavior has been utilized to synthesize dihydroderivatives of other heterocycles, mirroring the biological function of the coenzyme NADH[4].

Applications in Organometallic Catalysis: d¹⁰ NHC Complexes

Deprotonation of the aforementioned perimidinium salts yields stable N-Heterocyclic Carbenes (NHCs). While five-membered NHCs (like imidazoles) are ubiquitous, conjugated six-membered ring NHCs are exceedingly rare[5].

In 2021, Strausser and Jenkins successfully synthesized a series of d¹⁰ transition metal complexes (Au, Ag, Cu, Pt) utilizing a perimidine NHC scaffold[5].

  • Electronic Tuning: The extended conjugation of the perimidine ring alters the σ -donor capacity of the carbene carbon. Infrared spectroscopy of carbonyl derivatives reveals distinct Tolman Electronic Parameter (TEP) values, proving that perimidine-based NHCs offer a unique electronic profile for tuning homogeneous catalysts compared to their saturated counterparts[5].

Workflow Step1 1,8-bis(methylamino)naphthalene + Formaldehyde Step2 1,3-dimethyl-2,3-dihydro- 1H-perimidine (DDMP) Step1->Step2 Condensation Step3A Bromination (NBS) -> Tetrabromo-DDMP Step2->Step3A Step3B Hydride Transfer -> Perimidinium Salt Step2->Step3B Aromatization Step4A Regioselective Lithiation (Conjugation Controlled) Step3A->Step4A n-BuLi Step4B NHC Complexation (d10 Transition Metals) Step3B->Step4B Base + MLn

Fig 2. Synthetic pathways and derivative applications of the DDMP scaffold.

Quantitative Data Summary

The structural and electronic shifts associated with the DDMP scaffold can be tracked via distinct spectroscopic markers.

Table 1: Comparative Properties of Perimidine Derivatives

Compound / DerivativeKey PropertyValue / ObservationMechanistic Significance
1,3-Dimethyl-2,3-dihydro-1H-perimidine ¹H NMR Shift (C2-H)~4.2 ppm (singlet)Confirms sp³ hybridization and partial saturation at C2.
Perimidinium Cation ¹H NMR Shift (C2-H)~8.5 - 9.0 ppmConfirms rearomatization and sp² hybridization post-hydride transfer.
Tetrabromo-DDMP Lithiation RegioselectivityPreferential at C-4 / C-9Proves conjugation overrides steric relief in Br-Li exchange[3].
DDMP-based NHC (Cationic) Tolman Electronic Parameter2062 cm⁻¹Indicates a poorer overall donor compared to neutral derivatives[5].

Self-Validating Experimental Methodologies

Protocol A: Synthesis of 1,3-Dimethyl-2,3-dihydro-1H-perimidine

This protocol utilizes a standard condensation approach, validated by the disappearance of the diamine starting material.

  • Reaction Setup: Dissolve 10 mmol of 1,8-bis(methylamino)naphthalene in 30 mL of absolute ethanol under an inert argon atmosphere.

  • Condensation: Add 12 mmol of aqueous formaldehyde (37%) dropwise at 0 °C. The low temperature prevents over-alkylation or polymerization.

  • Reflux & Monitoring: Heat the mixture to reflux for 2–3 hours. Validation Step: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction is complete when the highly fluorescent diamine spot is entirely consumed.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the residue from hot ethanol to yield DDMP as pale crystals.

  • Analytical Validation: Confirm structure via ¹H NMR (CDCl₃), ensuring the presence of the N-CH₃ singlet (~3.0 ppm) and the diagnostic C2-CH₂ singlet (~4.2 ppm).

Protocol B: Regioselective Bromine-Lithium Exchange

Adapted from Antonov et al. to demonstrate conjugation-controlled lithiation[3].

  • Preparation: Dissolve 1.0 mmol of 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine in 20 mL of anhydrous THF in a flame-dried Schlenk flask under argon.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 1.05 mmol of n-butyllithium (1.6 M in hexanes) dropwise over 10 minutes.

  • Equilibration: Stir at -78 °C for 30 minutes to allow the thermodynamically stable, conjugation-maximized organolithium intermediate to form.

  • Electrophilic Quench: Add an excess of an electrophile (e.g., DMF for formylation or MeI for methylation) and allow the mixture to slowly warm to room temperature.

  • Validation Step: Following aqueous workup and column chromatography, analyze the product via ¹³C NMR. The absence of substitution at positions adjacent to the NMe groups confirms that N–Li coordination was successfully suppressed by the conjugation effect[3].

References

  • Antonov, A. S., Tupikina, E. Y., & Yakubenko, A. A. (2023). "The Role of Conjugation in the Halogen-Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine." Chemistry - A European Journal. URL:[Link]

  • Strausser, S. L., & Jenkins, D. M. (2021). "Synthesis of d10 N-Heterocyclic Carbene Complexes with a Perimidine Scaffold." Organometallics. URL:[Link]

  • Pozharskii, A. F. (2009). "Professor Alexander F. Pozharskii." Arkivoc. URL:[Link]

  • Antonov, A. S., et al. (2018). "Perimidines: a Unique π-Amphoteric Heteroaromatic System." Russian Chemical Reviews. URL:[Link]

  • Tsotinis, A., et al. (2023). "2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine." Molbank. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,3-Dihydro-1,3-dimethyl-1H-perimidine as an Advanced Organic Hydride Donor

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols Introduction & Mechanistic Rationale The development of mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols

Introduction & Mechanistic Rationale

The development of mild, highly selective organic hydride donors is a critical frontier in modern synthetic chemistry, particularly for late-stage functionalization in drug development. 2,3-Dihydro-1,3-dimethyl-1H-perimidine (often denoted as Cy-PS) has emerged as an exceptionally potent, metal-free hydride source. Derived from the cyclic functionalization of 1,8-bis(dimethylamino)naphthalene (Proton Sponge), this reagent leverages unique structural thermodynamics to drive reduction reactions.

The fundamental driving force behind its hydricity is the "tert-amino effect" (1). The C2-H bond in the perimidine ring is highly activated by the adjacent nitrogen lone pairs. Upon transferring a hydride ( H− ) to an acceptor, the molecule undergoes spontaneous aromatization to form the fully conjugated, resonance-stabilized 1,3-dimethylperimidinium cation . This massive thermodynamic stabilization makes Cy-PS a superior alternative to toxic tin hydrides or overly aggressive metal hydrides (e.g., LiAlH4​ ), allowing for exquisite chemoselectivity in complex molecular settings.

Mechanism Donor 1,3-Dimethyl-2,3-dihydro- 1H-perimidine (Hydride Donor) Transition Hydride Transfer Transition State Donor->Transition Donates H⁻ Acceptor Hydride Acceptor (e.g., Pd-Alkyl Complex) Acceptor->Transition Accepts H⁻ Cation 1,3-Dimethylperimidinium Cation (Aromatic) Transition->Cation Aromatization Product Reduced Target Product Transition->Product Reduction

Figure 1. Mechanistic pathway of hydride transfer driven by the aromatization of the perimidine ring.

Key Applications in Synthetic Workflows

Palladium-Catalyzed anti-Michael Reductive Heck Reactions

In traditional reductive Heck reactions, controlling regioselectivity is notoriously difficult due to competitive enolation and β -hydride elimination pathways. Cy-PS acts as a highly efficient terminal hydride source that rapidly intercepts the intermediate cationic Pd-alkyl species. By delivering the hydride faster than the complex can undergo β -hydride elimination, Cy-PS effectively "locks in" the anti-Michael regioselectivity, enabling the synthesis of complex 1,6-dicarbonyl frameworks (2).

Direct Reduction of Electron-Deficient Arenes

Beyond transition-metal catalysis, Cy-PS can directly reduce highly electron-deficient species such as 1,3,5-trinitrobenzene or 1,4-dihydropyridines. The pronounced electron deficiency of these substrates lowers their LUMO sufficiently to accept the hydride directly from the C2 position of the perimidine, yielding stable dihydro-derivatives without the need for external catalysts.

Quantitative Data & Comparative Analysis

To contextualize the efficacy of Cy-PS, Table 1 summarizes its performance against classical hydride donors in reductive Heck environments.

Table 1. Comparison of Hydride Donors in Reductive Heck Reactions

Hydride Donor SystemPrimary ApplicationTypical YieldRegioselectivityByproduct Stability
1,3-Dimethyl-2,3-dihydro-1H-perimidine anti-Michael Reductive Heck85–95% Exclusive anti-Michael High (Aromatic Cation)
1,8-Bis(dimethylamino)naphthalene + HCO2​H Standard Reductive Heck70–80%MixedModerate
Triethylamine / Formate SaltsClassical Reductive Heck< 50%PoorLow
Hantzsch EsterDirect Organocatalytic Reduction80–90%N/AHigh (Pyridine deriv.)

Experimental Protocols

Protocol A: Pd-Catalyzed anti-Michael Reductive Heck Reaction

This protocol is self-validating: the exclusive formation of the anti-Michael product confirms successful hydride interception by Cy-PS prior to β -hydride elimination.

Reagents & Materials:

  • α,β -unsaturated ester (0.2 mmol)

  • Aryl bromide (0.4 mmol)

  • [PdCl(C3​H5​)]2​ (1 mol %, catalyst)

  • meCgPPh ligand (2 mol %)

  • 1,3-Dimethyl-2,3-dihydro-1H-perimidine (Cy-PS) (1.5 equiv)

  • Formic acid ( HCO2​H ) (1.5 equiv)

  • Anhydrous Acetonitrile ( CH3​CN , 2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add [PdCl(C3​H5​)]2​ (1 mol %) and the meCgPPh ligand (2 mol %).

    • Causality Insight: The bulky meCgPPh ligand prevents catalyst aggregation and stabilizes the cationic Pd-intermediate, making it highly receptive to the incoming hydride.

  • Substrate Addition: Add the α,β -unsaturated ester (0.2 mmol) and the aryl bromide (0.4 mmol) to the tube.

  • Hydride Source Introduction: Add Cy-PS (1.5 equiv) followed by HCO2​H (1.5 equiv) and anhydrous CH3​CN (2.0 mL) under a strict Argon atmosphere.

    • Causality Insight: The combination of Cy-PS and formic acid creates a synergistic hydride-donating pool. Cy-PS acts as the immediate, fast-acting hydride donor to the Pd-center, while formate helps regenerate the active species.

  • Reaction Execution: Seal the tube and stir the mixture at 110 °C for 12–24 hours. Monitor the consumption of the starting ester via TLC or GC-MS.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove Pd black and the precipitated perimidinium salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the anti-Michael product.

Workflow Step1 1. Reagent Assembly Ar-Br, Alkene, [PdCl(C3H5)]2, Ligand Step2 2. Hydride Source Addition Cy-PS + HCO2H in MeCN Step1->Step2 Step3 3. Catalytic Cycle 110 °C, Oxidative Addition & Insertion Step2->Step3 Step4 4. Reductive Elimination Hydride transfer from Cy-PS to Pd Step3->Step4 Step5 5. Product Isolation Chromatography (Yield >80%) Step4->Step5

Figure 2. Experimental workflow for the Pd-catalyzed anti-Michael reductive Heck reaction utilizing Cy-PS.

Protocol B: Direct Metal-Free Hydride Transfer to Electron-Deficient Arenes

This protocol demonstrates the raw hydricity of Cy-PS without transition metal intervention.

Reagents & Materials:

  • 1,3,5-Trinitrobenzene (1.0 mmol)

  • 1,3-Dimethyl-2,3-dihydro-1H-perimidine (1.0 mmol)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (5.0 mL)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1,3,5-trinitrobenzene (1.0 mmol) in 5.0 mL of anhydrous DMF in a 20 mL scintillation vial.

  • Donor Addition: Slowly add 1,3-dimethyl-2,3-dihydro-1H-perimidine (1.0 mmol) to the stirring solution at room temperature.

    • Causality Insight: The reaction is highly exothermic due to the massive thermodynamic gain of aromatizing the perimidine donor. Slow addition prevents solvent boil-off.

  • Incubation: Stir the mixture at room temperature for 2 hours. A distinct color change (typically deep red/purple) indicates the formation of the Meisenheimer-type reduced complex.

  • Isolation: Pour the mixture into cold diethyl ether (20 mL). The highly polar 1,3-dimethylperimidinium salt byproduct will precipitate out. Filter the solid, and concentrate the ether layer to obtain the reduced arene derivative.

References

  • Source: Organic & Biomolecular Chemistry (2011)
  • Source: ACS Publications / Journal of the American Chemical Society (2020)
  • Source: Antonov Lab (2023)

Sources

Application

Application Note: 1,3-Dimethyl-2,3-dihydro-1H-perimidine as an Advanced Organic Hydride Donor in Organocatalysis

Executive Summary The development of transition-metal-free and highly selective catalytic methodologies relies heavily on the availability of tunable organic reductants. While Hantzsch esters and benzimidazolines (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of transition-metal-free and highly selective catalytic methodologies relies heavily on the availability of tunable organic reductants. While Hantzsch esters and benzimidazolines (e.g., BIH, DMBI-H) have historically dominated the landscape of organic hydride donors, 1,3-dimethyl-2,3-dihydro-1H-perimidine (CAS: 37471-00-4) has emerged as a superior organohydride for challenging reductive transformations[1].

This application note provides a comprehensive technical guide to the mechanistic rationale, thermodynamic properties, and validated experimental protocols for utilizing 1,3-dimethyl-2,3-dihydro-1H-perimidine in advanced organocatalysis and transition-metal-catalyzed reductive coupling.

Mechanistic Rationale: The Causality of the Perimidine Core

The efficacy of an organic hydride donor is dictated by the thermodynamic stability of its oxidized byproduct. 1,3-dimethyl-2,3-dihydro-1H-perimidine is built upon a 1,8-diaminonaphthalene framework. When this molecule donates a hydride ( H− ), it undergoes aromatization to form a 1,3-dimethylperimidinium cation[2].

Why is this structurally advantageous? Unlike standard benzimidazolines, which rely solely on a single benzene ring for electron delocalization, the perimidine core leverages the extended π -conjugation of the naphthalene backbone[3]. This extended "electron sink" dramatically lowers the activation energy for hydride transfer. Furthermore, the rigid, planar geometry enforced by the naphthalene system prevents unwanted structural distortion during the transition state, making the hydride transfer both kinetically rapid and thermodynamically favorable[3].

In complex catalytic cycles—such as the—this rapid kinetic profile is critical. The perimidine donor must intercept a transient Pd(II)-alkyl intermediate and deliver a hydride before the competing β -hydride elimination pathway can occur, thereby selectively driving the formation of the alkane product over the traditional alkene[1].

Mechanism A 1,3-Dimethyl-2,3-dihydro- 1H-perimidine (Hydride Donor) C Transition State [Hydride Transfer] A->C Donates H⁻ B Electrophilic Substrate (e.g., Pd-Alkyl or C=N) B->C Accepts H⁻ D 1,3-Dimethylperimidinium Cation (Stable Byproduct) C->D Rearomatization E Reduced Product (Target Molecule) C->E Product Release

Mechanistic pathway of hydride transfer driven by perimidinium cation stabilization.

Thermodynamic and Kinetic Profile

To select the appropriate organohydride for a specific target, researchers must match the hydricity (hydride donating ability) of the donor with the electrophilicity of the substrate. Table 1 summarizes the comparative profile of 1,3-dimethyl-2,3-dihydro-1H-perimidine against classical alternatives.

Table 1: Comparative Profile of Common Organic Hydride Donors

Hydride Donor ClassRepresentative CompoundDriving Force for Hydride ReleaseRelative HydricityPrimary Applications
Dihydropyridines Hantzsch Ester (HEH)Aromatization to PyridineModerateImine reduction, biomimetic ATH
Benzimidazolines BIH / DMBI-HFormation of BenzimidazoliumHighn-doping, organocatalytic reduction
Perimidines 1,3-Dimethyl-2,3-dihydro-1H-perimidine Formation of Perimidinium (Extended π -conjugation) Very High Reductive Heck, challenging reductions

Note: The enhanced hydricity of perimidines makes them particularly suitable for multi-nuclear N-heterocyclic applications where standard donors fail to achieve sufficient reaction rates[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process analytical checks (e.g., NMR tracking), researchers can definitively confirm the role of the perimidine as the active hydride source, ruling out solvent-mediated background reductions.

Protocol A: Preparation and Validation of 1,3-Dimethyl-2,3-dihydro-1H-perimidine

Objective: Synthesize the active hydride donor from commercially available 1,8-bis(methylamino)naphthalene.

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of 1,8-bis(methylamino)naphthalene in 30 mL of anhydrous ethanol.

  • Aminal Formation: Add 12.0 mmol of aqueous formaldehyde (37% w/w) dropwise at 0 °C. The causality of the low temperature is to prevent over-alkylation or polymeric side products.

  • Cyclization: Warm the reaction to room temperature and stir for 4 hours. The diamine will condense with the formaldehyde to form the 2,3-dihydro aminal bridge.

  • Isolation: Remove the solvent under reduced pressure. Recrystallize the crude residue from hexane/ethyl acetate to afford the product as off-white crystals.

  • System Validation (Critical Step): Analyze the product via 1H NMR in CDCl3​ . The successful formation of the hydride donor is confirmed by a distinct singlet at δ 4.15 ppm (2H) corresponding to the C2−H2​ bridge, and a singlet at δ 3.00 ppm (6H) for the N−CH3​ groups[5]. If the 4.15 ppm peak is absent, the cyclization has failed, and the reagent will not act as a hydride donor.

Protocol B: Palladium-Catalyzed Reductive Heck Reaction

Objective: Utilize the perimidine donor to achieve anti-Michael reductive coupling of an aryl halide with an α,β -unsaturated ester[1].

Step-by-Step Methodology:

  • Reaction Assembly: In an argon-filled glovebox, charge a Schlenk tube with the aryl halide (0.2 mmol), α,β -unsaturated ester (0.3 mmol), PdCl(π−allyl)]2​ (1 mol%), phosphine ligand (2 mol%), and 1,3-dimethyl-2,3-dihydro-1H-perimidine (0.4 mmol, 2.0 equiv).

  • Solvent Selection: Inject 2.0 mL of degassed 2,3-butanediol. Causality: Alcoholic solvents like 2,3-butanediol facilitate halide dissociation from the neutral arylpalladium halide complex via strong hydrogen-bonding, generating the highly reactive cationic Pd(II) species necessary for the insertion step[1].

  • Catalytic Turnover: Seal the tube and heat to 110 °C for 12 hours. During this phase, the perimidine donor rapidly transfers its hydride to the Pd-alkyl intermediate, preventing β -hydride elimination.

  • Quenching & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite.

  • Mechanistic Validation: Take an aliquot of the crude mixture for 1H NMR. The complete disappearance of the perimidine singlet at δ 4.15 ppm and the appearance of a downfield amidinium proton ( δ > 8.0 ppm) confirms that the perimidine acted as the stoichiometric terminal reductant, validating the hydride transfer pathway over solvent-mediated reduction[5].

Workflow Step1 Step 1: Reagent Preparation Weigh Catalyst, Substrate & Perimidine Donor Step2 Step 2: Inert Atmosphere Evacuate and Backfill with Argon (x3) Step1->Step2 Step3 Step 3: Solvent Addition Inject Degassed 2,3-Butanediol (H-Bonding) Step2->Step3 Step4 Step 4: Catalytic Reaction Heat to 110°C under Vigorous Stirring Step3->Step4 Step5 Step 5: Reaction Quenching Cool to RT & Filter through Celite Step4->Step5 Step6 Step 6: Product Isolation NMR Validation of Perimidinium Byproduct Step5->Step6

Experimental workflow for the Pd-catalyzed reductive Heck reaction.

References

  • Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters Source: Organic Letters (ACS Publications) URL:[Link]

  • The role of conjugation in the halogen-lithium exchange: lithiation of 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine Source: Antonov Lab URL:[Link]

  • Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives Source: Zeitschrift für Kristallographie - Crystalline Materials (via ResearchGate) URL:[Link]

  • Study on generation of hydride species (Supporting Information) Source: Figshare URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2,3-Dihydro-1,3-dimethyl-1H-perimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,3-dihydro-1,3-dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,3-dihydro-1,3-dimethyl-1H-perimidine and its derivatives.

This N-heterocyclic scaffold is highly valued in medicinal chemistry and materials science[1]. However, its electron-rich diamine core and the steric influence of the N,N'-dimethyl groups present unique challenges during downstream processing, particularly regarding oxidative stability and solid-state phase behavior[2].

Diagnostic Purification Workflow

Before troubleshooting specific issues, it is critical to map your crude mixture against our validated purification decision tree.

PurificationWorkflow Crude Crude Reaction Mixture (Perimidine + Impurities) TLC TLC & NMR Analysis (Identify Oxidation/Starting Mat.) Crude->TLC Sample Chrom Amine-Deactivated Silica Chromatography TLC->Chrom Purity < 90% Recryst Two-Solvent Recrystallization (e.g., DCM / Hexane) TLC->Recryst Purity > 90% Evap Low-Temp Evaporation (Inert Atmosphere) Chrom->Evap Collect fractions Evap->Recryst Concentrate Pure Pure 1,3-Dimethyl- 2,3-dihydro-1H-perimidine Recryst->Pure Filter & Dry

Decision tree for the purification and recrystallization of perimidine derivatives.

Troubleshooting FAQs: Causality & Solutions

Q: Why does my crude product turn dark green or black during rotary evaporation?

A: Oxidative Degradation. The electron-rich nature of the N,N'-dimethylated perimidine core makes it highly susceptible to single-electron oxidation by atmospheric oxygen. This process is accelerated by thermal stress and light exposure. Oxidation yields a highly conjugated perimidinium radical cation, which is intensely colored and rapidly polymerizes into insoluble tars[2].

  • Causality: The loss of a hydride or electron from the C2 position or the nitrogen atoms disrupts the stable dihydro-state, driving the system toward a fully aromatic, charged perimidinium species.

  • Solution: Always perform solvent evaporation under reduced pressure with a water bath strictly below 40°C. Backfill your rotary evaporator with Argon or Nitrogen, and store the isolated intermediate in amber vials under an inert atmosphere.

DegradationPathway DHP 1,3-Dimethyl-2,3-dihydro- 1H-perimidine (Colorless) O2 O2 / Light Exposure (Thermal Stress) DHP->O2 Unprotected handling Radical Perimidinium Radical Cation (Dark Green/Brown) O2->Radical 1e- Oxidation Polymer Polymeric Tars (Insoluble) Radical->Polymer Radical coupling Prevention Degassed Solvents & Argon Backfill Prevention->DHP Stabilizes

Mechanistic pathway of perimidine oxidative degradation and prevention strategy.

Q: During silica gel chromatography, my product streaks severely. How can I improve resolution?

A: Acid-Base Interactions on the Stationary Phase. The basic nitrogen atoms in the perimidine ring interact strongly with the acidic silanol groups (Si-OH) present on standard silica gel. This causes irreversible adsorption and severe peak tailing.

  • Causality: The localized basicity of the N-methyl groups creates a strong hydrogen-bonding network with the stationary phase, overcoming the eluting power of the mobile phase.

  • Solution: Deactivate the silica gel by flushing the column with 1–2% triethylamine (TEA) in your starting non-polar eluent (e.g., Hexane) prior to loading. This neutralizes the acidic sites.

Q: My product "oils out" instead of crystallizing during cooling. How do I fix this?

A: Liquid-Liquid Phase Separation (Oiling Out). "Oiling out" occurs thermodynamically when the melting point of the solute is depressed below the temperature at which it saturates the solvent. This is typically caused by residual highly soluble impurities (such as unreacted 1,8-bis(methylamino)naphthalene)[3].

  • Causality: The solvent system's cooling curve intersects the liquid-liquid binodal curve before it hits the solid-liquid solubility curve.

  • Solution: Switch from a single-solvent thermal gradient (e.g., pure ethanol) to a two-solvent anti-solvent system (e.g., Dichloromethane/Hexane) at room temperature.

Quantitative Data & Solvent Matrices

Table 1: Solvent Selection Guide for Recrystallization
Solvent SystemPolarity IndexSolubilizing Power (Hot)Solubilizing Power (Cold)Recommended Use
Ethanol (Absolute) 5.2HighModeratePrimary recrystallization for >90% pure crude[1].
DCM / Hexane 3.1 / 0.1Very High (DCM)Very Low (Hexane)Anti-solvent crystallization to prevent oiling out.
Acetonitrile 5.8ModerateLowRemoval of non-polar starting materials.
Table 2: Chromatographic Parameters & Resolution
Stationary PhaseEluent SystemAdditiveApprox. Rf​ ValueResolution Quality
Standard SilicaHexane/EtOAc (3:1)None0.2 - 0.4 (Streaking)Poor (Irreversible binding)
Deactivated Silica Hexane/EtOAc (3:1)1-2% TEA0.4 - 0.5 (Sharp) Excellent
Basic AluminaHexane/DCM (1:1)None0.5 - 0.6Good (No acid-base issues)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each contains built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Amine-Deactivated Flash Chromatography

Objective: Remove polar oxidized impurities and unreacted starting materials[3].

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in Hexane containing 2% Triethylamine (TEA). Pour the column and flush with 2 column volumes (CV) of the TEA/Hexane mixture to fully cap acidic silanols.

  • Equilibration: Flush the column with 2 CV of the pure starting eluent (e.g., 90:10 Hexane:EtOAc) to remove excess TEA.

  • Loading: Dissolve the crude perimidine in the minimum amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Elute using a gradient of Hexane to EtOAc. Collect fractions in test tubes purged with nitrogen.

  • Validation Checkpoint (2D-TLC): Spot a fraction on a TLC plate. Run it in one direction, dry it, rotate 90 degrees, and run it again. Validation: If the compound appears as a single spot on the diagonal, it is stable. If off-diagonal spots appear, the compound is degrading on the silica, and basic alumina must be used instead.

Protocol B: Two-Solvent Recrystallization (Anti-Solvent Method)

Objective: Obtain X-ray quality crystals or >99% pure bulk powder[4].

  • Dissolution: Place the semi-pure 2,3-dihydro-1,3-dimethyl-1H-perimidine in a Schlenk flask under Argon. Add just enough DCM at room temperature to completely dissolve the solid.

  • Hot Filtration: Pass the solution through a PTFE syringe filter (0.45 µm) to remove any insoluble polymeric oxidation products.

  • Anti-Solvent Addition: While stirring gently, add Hexane dropwise until the solution becomes faintly turbid (the cloud point).

  • Maturation: Add exactly one drop of DCM to clear the turbidity. Cap the flask tightly and leave it undisturbed in a dark environment at 4°C for 24 hours.

  • Validation Checkpoint (Mother Liquor Analysis): Filter the resulting crystals. Spot the mother liquor on a TLC plate alongside the dissolved crystals. Validation: The crystals should show a single spot. If the mother liquor still contains a heavy concentration of the product spot, evaporate 50% of the solvent volume to harvest a second crop. Final purity is confirmed via 1 H NMR integration of the N-CH 3​ singlet (~3.0 ppm) against the aromatic protons[4].

References

  • Journal of Molecular Structure (2023). Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives. URL:[Link]

  • Chinese Journal of Structural Chemistry (2016). Synthesis, Crystal Structure and Anti-fungal Activity of 2-(4-Chlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-perimidine. URL:[Link]

  • Chinese Journal of Applied Chemistry (2017). Synthesis and Biological Activity of Perimidine Derivatives. URL:[Link]

Sources

Optimization

resolving NMR signal overlap in complex perimidine derivative characterization

Welcome to the Technical Support Center for Advanced NMR Characterization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic drug development:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced NMR Characterization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic drug development: resolving severe 1 H NMR signal overlap in complex perimidine derivatives.

This center bypasses generic advice, offering field-proven, self-validating protocols to disentangle complex spin systems. Below, you will find our diagnostic workflow, an in-depth knowledge base, and step-by-step methodologies to ensure absolute scientific integrity in your spectral assignments.

Diagnostic Workflow: Resolving Perimidine Overlap

G A Observe NMR Signal Overlap in Perimidine Derivative B Identify Root Cause of Overlap A->B C J-Coupling / Multiplet Overlap B->C D Annular Tautomerism B->D E Pure Shift NMR (PSYCHE / Zangger-Sterk) C->E F Variable Temperature (VT) NMR D->F G Collapse to Singlets E->G H Coalesce or Freeze Tautomers F->H

Workflow for diagnosing and resolving NMR signal overlap in perimidine derivatives.

Knowledge Base & FAQs

Q: Why do my perimidine derivatives show an unresolved "hump" in the aromatic region (6.5–7.5 ppm) instead of distinct multiplets? A: This is a classic manifestation of two compounding phenomena: narrow chemical shift dispersion and intermediate-rate annular tautomerism. The extended π -conjugation of the 1,8-diaminonaphthalene backbone places the aromatic protons in nearly identical magnetic environments. When coupled with annular tautomerism—the rapid exchange of the N-H proton between the N1 and N3 positions—the symmetry of the molecule fluctuates. If this exchange occurs at an intermediate rate relative to the NMR timescale, the signals for the exchanging environments broaden and coalesce, destroying multiplet resolution .

Q: How can I differentiate between overlap caused by J -coupling multiplicity and overlap caused by tautomeric broadening? A: Perform a Variable Temperature (VT) NMR screen. Tautomerism is a dynamic thermodynamic process. By lowering the temperature, you slow the proton exchange, "freezing" the tautomers into distinct, sharp signals. Conversely, heating the sample accelerates the exchange into the fast-exchange regime, where signals coalesce into sharp, time-averaged peaks . If VT-NMR sharpens the peaks but severe multiplet overlap remains, the root cause is J -coupling multiplicity within a narrow chemical shift range.

Q: VT-NMR sharpened my peaks, but the aromatic multiplets are still too overlapped to assign. What is the next step? A: Implement Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk methods) . Pure shift techniques use broadband homonuclear decoupling to suppress JHH​ scalar couplings. This collapses complex multiplets into sharp singlets at their respective chemical shifts, effectively increasing spectral resolution by up to an order of magnitude without requiring a higher-field magnet .

Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomeric Resolution

Causality: Modulating thermal energy alters the kinetics of annular tautomerism. We must push the system out of the intermediate exchange regime to restore transverse relaxation ( T2​ ) times and sharpen the signals.

  • Solvent Selection: Dissolve 5–10 mg of the perimidine derivative in 600 µL of a solvent with a wide liquid range (e.g., DMF- d7​ for low-temperature freezing, DMSO- d6​ for high-temperature coalescence).

  • Ambient Baseline: Acquire a standard 1D 1 H spectrum at 298 K. Record the Full Width at Half Maximum (FWHM) of the broadened aromatic signals.

  • Thermal Titration: Increase or decrease the probe temperature in 10 K increments. Allow exactly 5 minutes for thermal equilibration at each step to ensure sample homogeneity.

  • Self-Validation Check (Tuning & Shimming): The dielectric constant of the solvent changes with temperature. You must re-tune and re-match the probe, and re-shim the Z-axis at every 10 K increment. Failure to do so will result in artificial line broadening, invalidating the tautomeric analysis.

  • Data Extraction: Plot the chemical shift differences ( Δν ) against temperature to calculate the coalescence temperature ( Tc​ ) and the activation energy ( ΔG‡ ) of the tautomeric exchange using the modified Eyring equation .

Protocol B: Pure Shift NMR (PSYCHE) Workflow

Causality: By applying low-flip-angle slice-selective pulses during a weak magnetic field gradient, we can selectively refocus specific spins, effectively removing homonuclear scalar couplings during acquisition to yield pure singlets.

  • Baseline Acquisition: Acquire a standard 1D 1 H pulse-acquire spectrum. Record the absolute integrals of the aromatic region. This serves as your quantitative baseline.

  • Parameter Optimization: Load the PSYCHE pulse sequence. Set the flip angle for the slice-selective pulse (typically 15–20°). Calibrate the chunk duration ( tc​ ) to ~15–20 ms to balance resolution and sensitivity.

  • Acquisition: Run the Pure Shift experiment. Ensure the receiver gain (RG) is optimized to prevent clipping of the interferogram.

  • Covariance Processing & Self-Validation: Process the data to yield the decoupled spectrum. Validation Check: Overlay the Pure Shift spectrum with the standard 1D spectrum. The generated singlets must align precisely with the chemical shift centers of the original multiplets. Compare relative integrals; they must match the baseline within a 1-2% margin to confirm no site-dependent relaxation losses occurred during the chunking process .

Quantitative Data: Technique Comparison Matrix

Use the following table to benchmark expected resolution gains based on the chosen troubleshooting technique.

Resolution TechniquePrimary TargetOptimal Temp Range (K)Typical Resolution Gain (Hz)Validation Metric
Standard 1D 1 H NMR Baseline298N/AAbsolute Integral
High-Temp VT-NMR Tautomeric Broadening330–3505–15 (Line narrowing)FWHM Reduction
Low-Temp VT-NMR Tautomeric Broadening230–25010–20 (Peak separation) Δν Emergence
Pure Shift (PSYCHE) J -Coupling Overlap29820–50 (Multiplet collapse)< 2% Integral Deviation
2D HSQC Chemical Shift Overlap298>1000 (via 13 C dispersion)F1 Cross-peak count

References

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. URL:[Link]

  • Pure Shift NMR Source: Manchester NMR Methodology Group URL:[Link]

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy Source: National Institutes of Health (PMC) / Anal. Chem. URL:[Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues Source: National Institutes of Health (PMC) / Struct. Chem. URL:[Link]

Troubleshooting

Technical Support Center: Polymetalation of Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine

Welcome to the advanced troubleshooting and methodology center for the halogen-lithium exchange of highly brominated perimidines. Lithiation of 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine presents unique me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the halogen-lithium exchange of highly brominated perimidines. Lithiation of 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine presents unique mechanistic hurdles compared to standard arenes. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps necessary to navigate these complex polymetalation reactions.

Mechanistic Causality: The "Why" Behind the Reaction

When performing a bromine-lithium exchange on 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine, researchers often expect the first exchange to be highly regioselective, directed by the neighboring N-methyl groups. However, experimental and quantum chemical data reveal that the first exchange is inherently non-selective[1].

The Role of Conjugation: The effective conjugation of the dialkylamino group with the aromatic core successfully suppresses the coordination of the lithium atom[2]. As a result, the product of the quadruple exchange demonstrates no tendency for the N-methyl groups to coordinate to neighboring lithium atoms, despite the absence of steric restrictions (1)[1].

Thermodynamic Barriers & The Buttressing Effect: As multiple bromines are exchanged for lithiums, the negative charge density in the core increases dramatically. Without an adequate "electron sink" to utilize the excess electrons, achieving a complete quadruple exchange requires overcoming significant thermodynamic barriers (3)[3]. Additionally, the "buttressing effect" forces the formed aryllithiums to deaggregate, boosting their reactivity and making them highly susceptible to protonolysis by ethereal solvents like THF (4)[4].

G A 4,6,7,9-Tetrabromo-1,3-dimethyl- 2,3-dihydro-1H-perimidine B Addition of n-BuLi / t-BuLi (Cryogenic Conditions) A->B C First Br-Li Exchange (Non-Selective) B->C D NMe2 Conjugation Suppresses Coordination C->D Mechanistic Driver E Increased Negative Charge Density C->E Thermodynamic Barrier F Deaggregation via Buttressing Effect C->F Kinetic Factor G Quadruple Exchange Product (Requires Excess Reagent) D->G E->G Overcome by excess Li F->G Risk of protonolysis

Mechanistic pathways and barriers in the lithiation of tetrabromo-perimidine.

Quantitative Data Summary

The following table summarizes the competing physicochemical effects governing the regioselectivity and efficiency of the halogen-lithium exchange in this specific perimidine system.

Physicochemical EffectImpact on LithiationResulting Experimental Phenomenon
NMe₂ Conjugation HighSuppresses Li-coordination; leads to non-selective first exchange[1].
Steric Strain Relief ModerateDrives initial exchange at the most sterically hindered positions[3].
Electron Sink Capacity LowHampers subsequent exchanges due to rapid buildup of negative charge[3].
Buttressing Effect HighForces deaggregation of aryllithiums, increasing reactivity and protonolysis risk[4].

Step-by-Step Methodology: Self-Validating Polymetalation Protocol

To achieve successful polymetalation while mitigating the risks of protonolysis and incomplete exchange, follow this self-validating protocol.

Phase 1: Preparation and Purging
  • Drying: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Validation Checkpoint: Inject 1 mL of anhydrous THF and a single drop of n-BuLi with a trace of diphenylacetic acid. A persistent pale yellow color confirms a strictly anhydrous environment.

  • Solvent: Add anhydrous THF (distilled over Na/benzophenone). Causality: THF is required to solvate the lithium species, but its ethereal nature poses a protonolysis risk due to the buttressing effect[4].

  • Substrate: Dissolve 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine in the THF.

Phase 2: Cryogenic Halogen-Lithium Exchange
  • Cooling: Submerge the reaction vessel in a liquid nitrogen/EtOH bath to strictly maintain an internal temperature of -78 °C to -95 °C. Causality: The deaggregated aryllithiums are hyper-reactive; elevated temperatures will lead to immediate Wurtz-Fittig coupling or solvent degradation[4].

  • Lithiation: Add t-BuLi (excess, >8.0 equivalents for quadruple exchange) dropwise via a syringe pump. Validation Checkpoint: A deep color change typically indicates the formation of the highly charged poly-lithiated species. To validate the extent of exchange before quenching the bulk mixture, extract a 0.1 mL aliquot, quench immediately in MeOD, and analyze via GC-MS to monitor the deuterium incorporation ratio.

  • Equilibration: Stir for 30-45 minutes at -78 °C. Do not extend the lifetime of the intermediate unnecessarily.

Phase 3: Electrophilic Quench
  • Quenching: Add the desired electrophile (e.g., DMF for formylation) in rapid excess. If the intermediate is too unstable, consider a Barbier-type approach where the electrophile is present during the exchange to trap the transient lithiated species immediately (5)[5].

  • Workup: Warm to room temperature, quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Troubleshooting FAQs

Q: Why am I getting a mixture of isomers after adding 1 equivalent of n-BuLi? A: Unlike 1,8-bis(dimethylamino)naphthalenes where the first exchange is highly directed by peri-coordination, the first bromine-lithium exchange in 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine is inherently non-selective[1]. The effective conjugation of the dialkylamino group with the aromatic core suppresses the expected coordination of the lithium atom[2]. If a mono-functionalized product is required, you must separate the isomers post-quench.

Q: My reaction stalls at the di-lithiated or tri-lithiated stage. How do I force the quadruple exchange? A: Each successive halogen-lithium exchange injects more negative charge into the aromatic core. Because this molecule lacks a sufficient "electron sink" to stabilize the excess electrons, the thermodynamic barrier for the third and fourth exchanges is exceptionally high[3]. To overcome this, you must use a stronger lithiating agent (such as t-BuLi instead of n-BuLi), apply a large stoichiometric excess, and ensure the temperature is strictly controlled.

Q: I am observing significant amounts of protonated byproducts (debromination without electrophile incorporation). What is going wrong? A: This is a classic symptom of the "buttressing effect"[4]. The steric crowding forces the formed aryllithiums to deaggregate. While deaggregation boosts their reactivity toward your electrophile, it also makes them highly basic and prone to abstracting protons from ethereal solvents like THF, even at cryogenic temperatures. To troubleshoot:

  • Ensure your internal temperature never rises above -78 °C during the alkyllithium addition.

  • Minimize the time between the alkyllithium addition and the electrophile quench.

  • Consider a Barbier-type protocol where the electrophile is pre-mixed (if compatible with the alkyllithium)[5].

References

  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. Chemistry - A European Journal (2023). 1

  • The Role of Conjugation in the Halogen-Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine - PubMed. National Library of Medicine (2023). 2

  • Lithiation of 2,4,5,7-Tetrabromo-1,8-bis(dimethylamino)naphthalene: Peculiarities of Directing Groups' Effects and the Possibility of Polymetalation. Organometallics - ACS Publications (2021).3

  • «Buttressing Effect» in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines and Related Naphthalenes. Antonov Lab (2023). 4

  • Robust and Scalable Synthesis of Soai Aldehydes via Improved Barbier‐type Halogen−lithium Exchange. D-NB (2020). 5

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Dimethyl-2,3-dihydro-1H-perimidine Lithiation

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic hub to address the specific mechanistic and operational challenges encountered during the lithiation of 1,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic hub to address the specific mechanistic and operational challenges encountered during the lithiation of 1,3-dimethyl-2,3-dihydro-1H-perimidine and its polyhalogenated derivatives.

Unlike standard aromatic systems, the 2,3-dihydro-1H-perimidine core presents unique competing pathways: aminal ring fragility, complex aggregation states, and unconventional regioselectivity driven by pi-conjugation. This guide bridges theoretical causality with field-proven protocols to ensure your experimental success.

Part 1: Diagnostic FAQ & Mechanistic Insights

Q1: Why am I observing poor regioselectivity during the halogen-lithium exchange of polybrominated derivatives (e.g., 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine)?

Causality & Expert Insight: In classical directed metalation, dialkylamino groups (like NMe₂) act as strong Lewis bases, coordinating the lithium atom and directing the exchange to the ortho-position. However, in the 1,3-dimethyl-2,3-dihydro-1H-perimidine system, the nitrogen lone pairs are highly delocalized into the aromatic pi-system. This effective conjugation drastically reduces their basicity, entirely suppressing NMe-Li coordination. Consequently, the regioselectivity is not dictated by proximity, but by the thermodynamic stability of the resulting carbanion, which seeks the most effective conjugation path .

Solution: Stop relying on directed ortho-metalation principles for this substrate. To achieve selective exchange, you must control the thermodynamics. Conduct the reaction at strict cryogenic temperatures (-78 °C) to prevent equilibration to mixed isomers, and utilize sterically bulky reagents like t-BuLi that favor rapid halogen-metal exchange over coordination-driven pathways.

Q2: How can I prevent the aminal ring from opening during the lithiation process?

Causality & Expert Insight: The C2 position of the 2,3-dihydro-1H-perimidine core is an aminal carbon (N–CH₂–N), making it highly susceptible to nucleophilic attack . When using highly nucleophilic alkyllithiums (such as n-BuLi) at temperatures above -40 °C, the reagent attacks the C2 carbon, cleaving the C–N bond and irreversibly opening the ring to form a substituted diamine.

Solution: Shift the kinetic balance from nucleophilic addition to halogen-lithium exchange. Replace n-BuLi with t-BuLi. While t-BuLi is a stronger base, its extreme steric bulk makes it a remarkably poor nucleophile, safeguarding the vulnerable C2 aminal position.

Q3: My poly-lithiation attempts yield incomplete exchange products. How do I force complete metalation?

Causality & Expert Insight: Organolithium intermediates, particularly lithionaphthalenes and their perimidine analogs, readily form unreactive oligomeric aggregates in ethereal solvents. These aggregates trap the reactive carbanion centers, halting further halogen-lithium exchange .

Solution: Introduce a deaggregating agent. Adding 1.1 equivalents of TMEDA (Tetramethylethylenediamine) or PMDTA breaks these oligomers into highly reactive monomers by saturating the lithium coordination sphere, driving the exchange to completion.

Part 2: Data Presentation & Parameter Optimization

To minimize side reactions, reaction parameters must be tightly controlled. The table below summarizes the causality behind optimal and suboptimal conditions.

Reaction ParameterOptimal ConditionSuboptimal ConditionMechanistic Consequence of Suboptimal ChoiceSide Reaction Risk
Lithiating Agent t-BuLi (2.0 - 2.2 eq per halogen)n-BuLin-BuLi acts as a nucleophile rather than an exchange reagent due to lower steric bulk.High: Aminal ring cleavage at C2.
Temperature -78 °C (Strict control)-20 °C to RTThermal energy overcomes the activation barrier for nucleophilic attack and non-specific deprotonation.High: Ring opening & alpha-lithiation.
Solvent System Dry THF + TMEDAToluene / HexaneLack of Lewis basic solvent fails to stabilize the polar organolithium intermediate, forcing aggregation.Medium: Incomplete halogen-Li exchange.
Addition Rate Dropwise (1 mL/min)Rapid bolus additionLocalized exothermic spikes raise the internal temperature, overriding the cryogenic bath.High: Loss of regioselectivity.

Part 3: Mechanistic & Workflow Visualizations

Regioselectivity A Polybromo-1,3-dimethyl- 2,3-dihydro-1H-perimidine B Alkyllithium Addition A->B C NMe-Li Coordination (Suppressed) B->C Conjugation Overrides D Conjugation-Driven Path (Favored) B->D Thermodynamic Control E Regioselective Exchange Product D->E

Fig 1: Conjugation overrides NMe-Li coordination, dictating regioselectivity.

Protocol S1 1. Substrate in dry THF (Inert Atmosphere) S2 2. Cryogenic Cooling (-78 °C) S1->S2 S3 3. Dropwise t-BuLi (Halogen-Li Exchange) S2->S3 S4 4. Validation Checkpoint (D2O Quench Aliquot) S3->S4 S5 5. Electrophile Addition & Controlled Warming S4->S5

Fig 2: Self-validating cryogenic workflow for perimidine lithiation.

Part 4: Self-Validating Experimental Protocol

This protocol describes the selective halogen-lithium exchange of 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. It is designed as a self-validating system to ensure intermediate stability before proceeding to the final quench.

Step 1: System Preparation & Deoxygenation

  • Flame-dry a Schlenk flask under a vacuum and backfill with high-purity Argon (repeat 3x).

  • Dissolve 1.0 mmol of the brominated 1,3-dimethyl-2,3-dihydro-1H-perimidine in 15 mL of anhydrous, inhibitor-free THF.

  • Optional but recommended: Add 1.1 mmol of dry TMEDA to prevent intermediate aggregation.

Step 2: Cryogenic Stabilization

  • Submerge the flask in a dry ice/acetone bath.

  • Allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes. Causality: Failure to reach thermal equilibrium will result in localized hotspots during reagent addition, leading to C2 aminal cleavage.

Step 3: Lithiation (Halogen-Lithium Exchange)

  • Using a syringe pump, add 2.1 equivalents of t-BuLi (solution in pentane) dropwise at a rate of 1 mL/min down the side of the flask to pre-cool the reagent.

  • Stir the deep-colored reaction mixture at -78 °C for 1.5 hours.

Step 4: The Validation Checkpoint (Critical)

  • Withdraw a 0.1 mL aliquot using a pre-cooled microsyringe.

  • Immediately quench the aliquot into an NMR tube containing 0.5 mL of CD₃OD or D₂O.

  • Run a rapid ¹H NMR.

    • Validation: The disappearance of the starting material's aromatic signals and the incorporation of deuterium confirms successful and complete exchange. If starting material persists, extend the reaction time by 30 minutes before proceeding.

Step 5: Electrophilic Quench & Workup

  • Introduce your target electrophile (e.g., DMF for formylation, or a chlorosilane) dropwise at -78 °C.

  • Maintain at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the system to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining lithium species without hydrolyzing the aminal core. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

References

  • Yakubenko, A. A., Tupikina, E. Y., & Antonov, A. S. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. Chemistry – A European Journal, 29(46), e202301439. URL:[Link]

  • Antonov, A. S., et al. (2020). Aggregation behaviour of lithionaphthalenes in solution: experimental and theoretical study. Antonov Lab Publications. URL:[Link]

  • Petkova, Z., Rusew, R., Bakalova, S., Shivachev, B., & Kurteva, V. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. URL:[Link]

Troubleshooting

Technical Support Center: Scaling Up 2,3-Dihydro-1,3-dimethyl-1H-perimidine Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3-dihydro-1,3-dimethyl-1H-perimidine . This highly symmetric N-heterocyclic compound is a critical intermediate in the development of near-IR dy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3-dihydro-1,3-dimethyl-1H-perimidine . This highly symmetric N-heterocyclic compound is a critical intermediate in the development of near-IR dyes, organic semiconductors, and bioactive pharmaceutical agents [3]. Scaling up its production from milligram to multigram quantities requires strict control over reaction kinetics, solvent safety, and purification methodologies.

This guide is designed for researchers and drug development professionals, providing field-validated troubleshooting logic, physicochemical data, and self-validating protocols.

Part 1: Physicochemical Properties & Scale-Up Parameters

Before initiating a scale-up, it is critical to understand the thermal and physical boundaries of the target molecule to design appropriate isolation and storage workflows.

Table 1: Quantitative Physicochemical Data [2]

PropertyValueScale-Up Implication
Chemical Formula C₁₃H₁₄N₂N/A
Exact Mass 198.1157 g/mol Use for high-resolution mass spectrometry (HRMS) validation.
Boiling Point 363.1 °C (at 760 mmHg)Distillation is not viable for purification; rely on recrystallization.
Flash Point 163.9 °CSafe for standard heated drying ovens (<100 °C).
Density 1.134 g/cm³Heavier than water; relevant for phase separations if using dense halogenated solvents.
XLogP3 3.3Highly lipophilic; partitions strongly into organic layers (e.g., Ethyl Acetate) during workup.

Part 2: Troubleshooting Guides & FAQs

Q: What is the most efficient synthetic route for lab-scale production?

A: The most reliable and scalable method is the condensation of N,N'-dimethyl-1,8-diaminonaphthalene with formaldehyde, typically performed in 1,4-dioxane under reflux conditions [1].

  • The Causality: By starting with the pre-methylated diamine, you strictly limit the formaldehyde's reactivity to forming the methylene bridge (the aminal core) between the two nitrogen atoms. If you attempt to use unsubstituted 1,8-diaminonaphthalene and methylate it later, you risk uncontrolled N-alkylation and polymerization side reactions.

Q: Why use 1,4-dioxane as the solvent, and what are the scale-up risks?

A: 1,4-Dioxane is selected because its boiling point (101 °C) provides the optimal thermal energy required to drive the dehydration step of the aminal formation to completion, while easily dissolving the hydrophobic diamine.

  • The Hazard: Scaling up in 1,4-dioxane introduces a critical safety hazard: the formation of explosive peroxides upon exposure to oxygen. Heating large volumes of unpurified dioxane can lead to catastrophic thermal runaway.

  • The Solution: Always test for peroxides using KI-starch paper before heating. If peroxides exceed 5 ppm, pass the solvent through basic alumina prior to use.

Q: How do we monitor the reaction to ensure a self-validating system?

A: A robust protocol must be self-validating; do not rely solely on arbitrary timeframes (e.g., "reflux for 3 hours"). Instead, use Thin Layer Chromatography (TLC) as an In-Process Control (IPC). The starting material (N,N'-dimethyl-1,8-diaminonaphthalene) is highly fluorescent under UV light (254 nm) and has a distinct Rf value compared to the perimidine product. The reaction is only considered complete—and ready for aqueous workup—when the starting material spot is entirely consumed.

Part 3: Process Workflows & Logic

SynthesisWorkflow Start N,N'-dimethyl-1,8-diaminonaphthalene + Formaldehyde Solvent Dissolve in 1,4-Dioxane (Peroxide-free) Start->Solvent Reflux Reflux at 100°C (3 hours) Solvent->Reflux Monitor TLC Monitoring (Consumption of diamine) Reflux->Monitor Monitor->Reflux Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Product 1,3-dimethyl-2,3-dihydro-1H-perimidine (Target Product) Workup->Product

Workflow for the synthesis of 1,3-dimethyl-2,3-dihydro-1H-perimidine.

Troubleshooting Issue Issue: Low Yield / Impurities Check1 Check Formaldehyde Concentration Issue->Check1 Check2 Check 1,4-Dioxane for Peroxides Issue->Check2 Action1 Use fresh 37% aq. solution or paraformaldehyde Check1->Action1 Degraded Action2 Purify solvent via basic alumina Check2->Action2 Peroxides > 5ppm Outcome Optimized Scale-up Action1->Outcome Action2->Outcome

Troubleshooting logic for low yield during perimidine scale-up.

Part 4: Validated Experimental Protocol

Scale: 100 mmol (Scale-up ready)

Phase 1: Preparation & Safety Validation
  • Solvent Verification: Test 1,4-dioxane for peroxides. If negative, proceed. If positive, purify via a basic alumina plug. Causality: Prevents explosive thermal runaway during the reflux stage.

  • Apparatus Setup: Assemble a 500 mL two-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas (N₂ or Argon) inlet. Causality: The inert atmosphere prevents oxidative degradation of the electron-rich amines at elevated temperatures.

Phase 2: Reaction Execution
  • Reagent Loading: Add 100 mmol (18.6 g) of N,N'-dimethyl-1,8-diaminonaphthalene to the flask.

  • Solvent Addition: Add 200 mL of purified 1,4-dioxane and stir at 300 rpm until the diamine is fully dissolved.

  • Electrophile Addition: Slowly dropwise add 120 mmol (approx. 9.7 mL) of 37% aqueous formaldehyde solution. Causality: A slight stoichiometric excess of formaldehyde ensures complete conversion of the diamine, while the slow addition prevents localized exothermic spikes that could lead to side-product formation.

  • Reflux: Heat the mixture to 100 °C (reflux) for approximately 3 hours.

Phase 3: In-Process Control (IPC)
  • TLC Monitoring: After 2.5 hours, take a 0.1 mL aliquot, dilute in 1 mL of ethyl acetate, and spot on a silica TLC plate. Elute with Hexane:Ethyl Acetate (8:2). Validate reaction completion by the total disappearance of the starting material spot under UV (254 nm). If present, continue refluxing in 30-minute increments.

Phase 4: Workup & Isolation
  • Solvent Removal: Cool the reaction to room temperature (20-25 °C) and concentrate the mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the bulk of the 1,4-dioxane.

  • Extraction: Partition the concentrated residue between 200 mL of Ethyl Acetate and 200 mL of distilled water in a separatory funnel. Causality: The organic layer captures the highly lipophilic perimidine (XLogP3 = 3.3), while the aqueous layer efficiently strips away unreacted formaldehyde and water-soluble impurities.

  • Washing & Drying: Wash the organic layer with brine (100 mL) to break any emulsions, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Final Isolation: Evaporate the solvent to yield the crude product. Recrystallize from hot ethanol to obtain pure 1,3-dimethyl-2,3-dihydro-1H-perimidine as a crystalline solid.

References

  • Gleiter, R.; Uschmann, J. "Electronic structure of heterospirenes. PE spectroscopic investigations." Journal of Organic Chemistry, 1986, 51(3), 370-380. URL:[Link]

  • LookChem. "2,3-Dihydro-1,3-dimethyl-1H-perimidine Chemical Properties and Synthetic Routes." URL:[Link]

  • Yelma, G. et al. "Review on Perimidines: A Synthetic Pathways Approach." Material Science Research India, 2021, 18(1). URL:[Link]

Reference Data & Comparative Studies

Validation

comparative regioselectivity of brominated perimidines and naphthalene derivatives

In the realm of late-stage functionalization and advanced building block synthesis, controlling the regioselectivity of electrophilic aromatic substitution (EAS) is a critical challenge. For drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of late-stage functionalization and advanced building block synthesis, controlling the regioselectivity of electrophilic aromatic substitution (EAS) is a critical challenge. For drug development professionals and synthetic chemists, the ability to direct halogenation dictates the viability of downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This guide provides an in-depth comparative analysis of the bromination pathways for two distinct architectures: the classic 10π-electron naphthalene system and the highly specialized, π-amphoteric perimidine scaffold. By understanding the electronic and steric causality behind these reactions, application scientists can orchestrate experimental conditions to force these molecules down singular mechanistic pathways.

Mechanistic Causality: Naphthalene vs. Perimidine Architectures

The Naphthalene Core: Kinetic vs. Thermodynamic Control

Naphthalene undergoes electrophilic aromatic substitution preferentially at the α-position (1-position). This regioselectivity is driven by the HOMO coefficients; attack at the α-position generates a Wheland intermediate with extended, linear delocalization that preserves the aromaticity of the adjacent ring 1[1].

However, introducing a second bromine atom is complicated by the deactivating nature of the first halogen. Traditional bromination yields a difficult-to-separate mixture of 1,4- and 1,5-dibromonaphthalenes. To solve this, structured solid catalysts are employed to manipulate the reaction coordinates. As demonstrated in recent studies on the2[2], acidic amorphous silica-alumina drives the reaction to its thermodynamic sink (1,4-dibromonaphthalene), whereas calcined KSF clay (a bentonite material) kinetically traps the 1,5-isomer during short reaction windows.

The Perimidine Scaffold: π-Amphoteric Push-Pull Dynamics

Perimidines (peri-naphtho-fused pyrimidines) operate under a completely different set of electronic rules. The lone pair of electrons on the pyrrole-like nitrogen actively participates in the extended π-system 3[3]. This creates a "push-pull" electronic environment where the naphthalene moiety becomes highly electron-rich (π-excessive).

Consequently, electrophilic attack is directed exclusively to the naphthalene core, specifically at the positions ortho and para to the nitrogen atoms. In derivatives like 1,3-dialkylperimidones, this electronic bias is so overwhelming that it enables the first known examples of regioselective peri-dibromination of a naphthalene system, a landmark discovery in heterocyclic chemistry 4[4].

Pathway Visualization

G Start Aromatic Core Bromination Naph Naphthalene (10π e- System) Start->Naph Peri Perimidine (π-Amphoteric System) Start->Peri Naph_Kinetic Short Rxn / KSF Clay Naph->Naph_Kinetic α-attack (Kinetic) Naph_Thermo Long Rxn / Silica-Alumina Naph->Naph_Thermo α-attack (Thermodynamic) Peri_EAS N-Lone Pair Donation Activates Naphthalene Core Peri->Peri_EAS Push-Pull Dynamics Naph_15 1,5-Dibromonaphthalene (Major Product) Naph_Kinetic->Naph_15 Naph_14 1,4-Dibromonaphthalene (Major Product) Naph_Thermo->Naph_14 Peri_Peri Regioselective peri-Dibromination Peri_EAS->Peri_Peri Electrophilic Attack

Mechanistic divergence in the regioselective bromination of naphthalene and perimidine scaffolds.

Quantitative Comparison of Regioselectivity

The table below summarizes the divergent reaction conditions required to achieve high regioselectivity in both systems.

SubstrateCatalyst / ReagentReaction ConditionsMajor ProductRegioselectivity Driver
Naphthalene Br₂, Amorphous Silica-AluminaRoom Temp, 24 h1,4-DibromonaphthaleneThermodynamic equilibration to the most stable α,α-isomer.
Naphthalene Br₂, Calcined KSF ClayRoom Temp, 2 h1,5-DibromonaphthaleneKinetic trapping within the lamellar clay structure.
1,3-Dialkylperimidone Br₂, Acetic AcidRoom Temp, 4 hperi-Dibrominated Perimidoneπ-amphoteric activation via N-lone pair donation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an embedded analytical checkpoint to confirm the mechanistic pathway before proceeding to isolation.

Protocol A: Regioselective Dibromination of Naphthalene (1,4- vs 1,5-Isomer Control)

Causality Note: The choice of solid catalyst dictates the microenvironment of the electrophilic attack. KSF clay's lamellar structure physically restricts the intermediate, favoring the kinetic 1,5-isomer, while silica-alumina allows for continuous equilibration to the 1,4-thermodynamic sink.

  • Catalyst Activation: Calcine KSF clay (for 1,5-isomer) or amorphous silica-alumina (for 1,4-isomer) at 500 °C for 4 hours. Why? This removes intercalated water, exposing the Lewis/Brønsted acidic sites required to polarize the Br-Br bond.

  • Reaction Setup: Dissolve naphthalene (10 mmol) in anhydrous dichloromethane (20 mL). Add the activated solid catalyst (2.0 g) to create a heterogeneous suspension.

  • Halogen Addition: Cool the suspension to 0 °C. Add Br₂ (21 mmol) dropwise over 30 minutes. Dropwise addition is critical to prevent thermal runaway, which would override the kinetic control of the clay catalyst.

  • Pathway Divergence:

    • For 1,5-dibromonaphthalene: Quench the reaction strictly after 2 hours to prevent thermodynamic equilibration.

    • For 1,4-dibromonaphthalene: Allow the reaction to stir for 24 hours at room temperature.

  • System Validation (Checkpoint): Filter an aliquot of the reaction mixture through a Celite plug and analyze via GC-MS. The 1,4-isomer and 1,5-isomer exhibit distinct retention times. A peak area ratio of >90:10 validates that the intended mechanistic control (kinetic vs. thermodynamic) was successfully achieved.

  • Isolation: Filter off the bulk catalyst, wash the filtrate with saturated aqueous sodium thiosulfate, concentrate, and recrystallize the crude solid from hot ethanol.

Protocol B: Regioselective peri-Dibromination of 1,3-Dialkylperimidones

Causality Note: Unlike naphthalene, the perimidine core does not require structured solids to force regioselectivity. The internal electron-donating effect of the nitrogen atoms is sufficient to direct the bromine atoms exclusively to the peri-positions.

  • Substrate Dissolution: Dissolve 1,3-dimethylperimidone (10 mmol) in glacial acetic acid (30 mL). Why? The protic solvent enhances the electrophilicity of the brominating agent via hydrogen bonding, facilitating the attack on the highly activated naphthalene core.

  • Bromination: Add Br₂ (22 mmol) dropwise at room temperature. No external cooling is required, as the regioselectivity is electronically locked by the push-pull dynamics of the heterocycle.

  • Reaction Monitoring: Stir the mixture for 4 hours at room temperature.

  • System Validation (Checkpoint): Quench a 0.5 mL aliquot with aqueous sodium thiosulfate, extract with CDCl₃, and run a rapid ¹H NMR. The validation of complete peri-dibromination is confirmed by the disappearance of the peri-protons and the emergence of a simplified AB or AX coupling system in the aromatic region. If complex multiplets remain, the reaction is incomplete.

  • Isolation: Pour the bulk reaction mixture into ice water (100 mL) to precipitate the product. Filter the solid, wash with cold methanol, and dry under high vacuum to yield the pure peri-dibrominated building block.

References

  • Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene - MDPI.[Link]

  • Regioselective reactions of naphthalene - Almerja.[Link]

  • Synthesis and Reactions of Perimidines and Their Fused Systems - ResearchGate.[Link]

  • Professor Alexander F. Pozharskii - Arkivoc. [Link]

Sources

Comparative

toxicity comparison of perimidine derivatives and standard commercial antifungal agents

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of novel therapeutic scaffolds not just through the lens of raw efficacy, but through a rigorous assessment of their therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of novel therapeutic scaffolds not just through the lens of raw efficacy, but through a rigorous assessment of their therapeutic window. The escalating crisis of antifungal resistance has driven the exploration of novel heterocyclic scaffolds, notably perimidine derivatives .

Perimidines are a unique class of N-heterocycles containing two nitrogen atoms in a 1,3-position of a six-membered ring fused with naphthalene[1]. While their amphoteric chemical properties make them highly versatile and potent antimicrobial agents, their transition into clinical viability requires a strict comparative toxicity analysis against gold-standard commercial antifungals like Amphotericin B (a polyene) and Fluconazole (an azole).

This guide provides an objective, data-driven comparison of perimidine derivatives against commercial standards, detailing their mechanistic divergence, quantitative toxicity profiles, and the self-validating experimental protocols required to assess them.

Mechanistic Divergence: Efficacy vs. Toxicity

The fundamental difference between commercial antifungals and perimidine derivatives lies in their mechanism of action, which directly dictates their cytotoxicity profiles.

  • Commercial Azoles (Fluconazole): Target lanosterol 14-alpha-demethylase (CYP51A1) to inhibit ergosterol synthesis. Because fungal CYP51A1 is structurally distinct from mammalian orthologs, fluconazole maintains a massive therapeutic window with minimal host cytotoxicity.

  • Polyenes (Amphotericin B): Bind directly to ergosterol in the fungal cell membrane to form pores. However, its structural similarity to mammalian cholesterol leads to cross-reactivity, resulting in notorious dose-limiting nephrotoxicity and hemolysis.

  • Perimidine Derivatives: Function primarily as weakly cationic "lysosomotropic detergents"[2]. They accumulate in acidic vacuoles and lysosomes via cation trapping. Once they reach a critical micellar concentration, they disrupt vacuolar membranes, leading to broad-spectrum fungicidal activity[2]. Additionally, certain benzoperimidines act as DNA-intercalating agents[3]. While highly effective against fungi (sometimes exceeding the inhibition zones of Amphotericin B[4]), this mechanism is not entirely target-specific, leading to genotoxic effects and mitotic delay in mammalian cells at higher concentrations (25–100 μM)[5].

G A Antifungal Agent B Commercial Azoles (e.g., Fluconazole) A->B C Polyenes (e.g., Amphotericin B) A->C D Perimidine Derivatives (Weakly Cationic) A->D E CYP51A1 Inhibition (Ergosterol Depletion) B->E F Ergosterol Binding (Pore Formation) C->F G Lysosomotropic Accumulation & DNA Intercalation D->G H Low Mammalian Toxicity (High Selectivity) E->H I High Nephrotoxicity (Cholesterol Cross-reactivity) F->I J Dose-Dependent Cytotoxicity (Vacuolar Damage) G->J

Mechanistic pathways of antifungal efficacy and mammalian toxicity.

Quantitative Toxicity and Efficacy Comparison

To objectively evaluate these compounds, we rely on the Selectivity Index (SI) —the ratio of mammalian cytotoxicity (IC₅₀) to fungal efficacy (MIC). A higher SI indicates a safer drug. The data below synthesizes established in vitro baselines for these classes[5].

Compound ClassPrimary Target/MechanismAntifungal MIC (μM)Mammalian IC₅₀ (μM)Selectivity Index (SI)Primary Toxicity Risk
Perimidine Derivatives Lysosomes / DNA Intercalation7.28 – 42.525.0 – 100.0~1.5 – 3.5Vacuolar damage, Genotoxicity
Amphotericin B Ergosterol Binding0.25 – 1.03.0 – 8.0~5.0 – 10.0Nephrotoxicity, Hemolysis
Fluconazole CYP51A1 Inhibition1.0 – 8.0> 200.0> 100.0Hepatotoxicity (Rare)

Data Interpretation: While perimidine derivatives exhibit potent broad-spectrum activity, their narrow therapeutic window (SI < 5) currently limits systemic application. Their development must focus on structural optimization (e.g., altering side-chain positioning) to reduce DNA intercalation while preserving fungal vacuole targeting.

Self-Validating Experimental Protocols

To generate reproducible, artifact-free data when comparing experimental perimidines to commercial standards, the following highly controlled workflows must be utilized.

Protocol A: In Vitro Mammalian Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ on human renal (HEK293) and hepatic (HepG2) cell lines.

  • Step 1: Cell Seeding. Seed cells at 1×104 cells/well in a 96-well plate and incubate for 24h.

    • Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase throughout the 48h drug exposure. If cells reach confluence, contact inhibition will artificially lower metabolic rates, confounding the viability readout.

  • Step 2: Compound Treatment. Prepare serial dilutions of perimidines, Amphotericin B, and Fluconazole (1–200 μM) in low-serum media (1% FBS) and apply to cells for 48h.

    • Causality: Perimidines are highly lipophilic. Using standard 10% FBS media causes extensive plasma protein binding, which masks the true intrinsic cytotoxicity of the compound. Low-serum media forces direct compound-to-cell interaction.

  • Step 3: MTT Incubation & Solubilization. Add MTT reagent (0.5 mg/mL) for 4h. Remove media and dissolve the resulting formazan crystals in DMSO. Read absorbance at 570 nm.

    • Causality: The reduction of MTT to formazan depends strictly on NAD(P)H-dependent oxidoreductases. Because lysosomotropic agents disrupt cellular energetics and induce vacuolar stress, this metabolic readout is a highly sensitive proxy for perimidine-induced toxicity.

Protocol B: Antifungal Susceptibility (Broth Microdilution - CLSI M27 Standard)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus niger.

  • Step 1: Media Preparation. Prepare RPMI 1640 broth buffered with MOPS to a strict pH of 7.0.

    • Causality: The accumulation of weakly cationic perimidines relies on cation trapping in acidic environments[2]. If the extracellular media pH fluctuates, the protonation state of the perimidine alters, drastically skewing the apparent MIC. MOPS buffering ensures environmental stability.

  • Step 2: Inoculum Standardization. Suspend fungal colonies in sterile saline and adjust to a 0.5 McFarland standard, then dilute to a final working concentration of 1×103 to 5×103 CFU/mL.

    • Causality: Strict adherence to this inoculum density prevents the "inoculum effect"—a phenomenon where artificially high cell densities dilute the effective drug concentration per cell, leading to false-positive resistance profiles.

  • Step 3: Endpoint Reading. Incubate plates at 35°C for 48h. Determine the MIC as the lowest concentration resulting in a 50% reduction in growth (for azoles/perimidines) or 100% reduction (for Amphotericin B) compared to the control.

References

  • Synthesis, Crystal Structure and Anti-fungal Activity of 2-(4-Chloropheny1)
  • US10934284B2 - Aminoquinazoline compounds having anti-inflammatory, antifungal, antiparasitic, and anticancer activity Source: Google Patents URL
  • Recent Advances in the Synthesis of Perimidines and their Applications Source: PMC - NIH URL
  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging Source: MDPI URL
  • Confirmed Mechanism for 1,8-Diaminonaphthalene and Ethyl Aroylpyrovate Derivatives Reaction, DFT/B3LYP, and Antifungal Activity Source: Semantic Scholar URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydro-1,3-dimethyl-1H-perimidine

Introduction: As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds to their entire lifecycle, including safe and environmentally conscious disposal. 2,3-Dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds to their entire lifecycle, including safe and environmentally conscious disposal. 2,3-Dihydro-1,3-dimethyl-1H-perimidine, a member of the heterocyclic perimidine class, requires careful handling not only during its use but also at the point of disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by ensuring this chemical waste is managed as a hazardous substance from the point of generation to its final disposition.

Part 1: Hazard Profile and Waste Characterization

Analogous compounds are classified as causing severe skin burns and eye damage, being harmful if swallowed or in contact with skin, and potentially being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, a core principle of this guide is to treat all waste containing 2,3-Dihydro-1,3-dimethyl-1H-perimidine as hazardous chemical waste.

Key Hazards to Consider:

  • Corrosivity: Potential to cause severe skin burns and eye damage.[1]

  • Toxicity: Harmful if swallowed or absorbed through the skin.[2]

  • Environmental Hazard: Likely harmful or toxic to aquatic organisms.[2] Release into the environment must be avoided.[2]

  • Reactivity: Stable under normal conditions but may be sensitive to air, light, and moisture.[1] It is incompatible with strong oxidizing agents.[1][3]

Based on these characteristics, this compound cannot be disposed of via standard trash or sanitary sewer systems.[4] All waste materials, including the pure compound, solutions, and any contaminated items (e.g., gloves, weighing paper, pipette tips), must be collected for disposal by an approved hazardous waste management service.[1][5][6]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol details the necessary steps from the moment waste is generated to its collection by trained professionals. The causality behind each step is explained to ensure a deep understanding of the safety rationale.

Step 1: Immediate Segregation at the Point of Generation

Why this is critical: Preventing unintentional and hazardous reactions is the primary goal of waste segregation. Mixing incompatible chemicals can lead to heat generation, gas evolution, or even fire and explosion.

Procedure:

  • Designate a specific, clearly labeled hazardous waste container for 2,3-Dihydro-1,3-dimethyl-1H-perimidine and its associated contaminated materials.

  • Crucially, do NOT mix this waste with:

    • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, permanganates).[1][3]

    • Strong Acids: While not explicitly stated for this specific compound, it is a best practice for amine-containing compounds.

    • Aqueous Waste Streams (unless the compound is in an aqueous solution): To avoid uncontrolled reactions or solubility issues.

  • Solid waste (contaminated gloves, wipes, etc.) should be collected separately from liquid waste.

Step 2: Container Selection and Management

Why this is critical: The integrity of the waste container is essential to prevent leaks and exposure. The container must be compatible with the chemical properties of the waste.

Procedure:

  • Select an Appropriate Container:

    • Use only containers designated for hazardous waste that are in good condition.[6][7] The original product container is often a suitable choice.[7]

    • For liquid waste, use glass or polyethylene containers that can be securely sealed with a screw-on cap.[7]

    • Ensure the container material is compatible with the waste. Avoid using metal containers if there is any potential for corrosion.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[7][8] This prevents the release of vapors and protects the contents from air and moisture, which could affect stability.[1]

  • Do Not Overfill: Leave at least 10% of headspace in the container to allow for expansion of vapors.

Step 3: Accurate and Compliant Labeling

Why this is critical: Proper labeling communicates the hazards to everyone in the laboratory and is a strict regulatory requirement for waste handlers. An unlabeled container is an unknown and dangerous liability.

Procedure:

  • Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[9]

  • The label must include, at a minimum:

    • The words "Hazardous Waste."

    • The full chemical name: "2,3-Dihydro-1,3-dimethyl-1H-perimidine." Do not use abbreviations or chemical formulas.

    • An accurate list of all constituents in the container, including solvents and their approximate percentages.

    • The primary hazards associated with the waste (e.g., "Corrosive," "Toxic," "Environmental Hazard").

    • The date accumulation started (the day the first waste was added).

Step 4: Safe Temporary Storage (Satellite Accumulation)

Why this is critical: Laboratories must have a designated area for the temporary storage of hazardous waste before it is collected. This area must be managed to prevent spills and accidents.

Procedure:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • The SAA should be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure secondary containment, such as a chemical-resistant tray or bin, is used to capture any potential leaks from the primary container.[7]

  • Store the container away from sources of ignition and incompatible materials.

Step 5: Arranging for Final Disposal

Why this is critical: The final step is the transfer of custody to trained professionals who will transport the waste to a licensed treatment, storage, and disposal facility (TSDF).

Procedure:

  • Once the waste container is full (or the project is complete), fill in the "full" date on the hazardous waste tag.

  • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[6]

  • Do not attempt to transport the hazardous waste yourself or dispose of it through any other means.

Part 3: Spill and Emergency Procedures

In the event of a spill during handling or disposal preparation, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills, or if you feel unwell, evacuate the area and call your institution's emergency number.

  • Don Personal Protective Equipment (PPE): For small, manageable spills, don appropriate PPE before attempting cleanup. This includes, at a minimum:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a neat spill.

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[2] Label the container appropriately and manage it as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Part 4: Visualization and Data Summary

To facilitate quick reference and clear understanding, the key disposal parameters and the procedural workflow are summarized below.

Summary of Disposal Parameters
ParameterGuidelineRationale & Reference
Waste Classification Hazardous Chemical WasteCorrosive, toxic, and environmentally hazardous properties.[1][2][8]
Primary Hazards Skin/Eye Corrosivity, Acute Toxicity (Oral/Dermal), Aquatic ToxicityBased on data for analogous compounds.[2]
Incompatible Wastes Strong Oxidizing Agents, Strong AcidsTo prevent exothermic or other dangerous chemical reactions.[1][3]
Required PPE Nitrile Gloves, Safety Goggles, Face Shield, Lab CoatTo protect against skin and eye corrosion and dermal absorption.
Container Type Tightly-sealed glass or polyethylene containerEnsures chemical compatibility and prevents leaks or vapor release.[7]
Disposal Method Collection by approved hazardous waste contractorProhibited from drain or trash disposal due to hazards.[1][4][6]
Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Professional Disposal gen Waste Generation (Pure compound, solutions, contaminated materials) seg Step 1: Segregate Waste (Keep away from oxidizers) gen->seg cont Step 2: Select & Fill Container (Compatible, sealed, <90% full) seg->cont label_node Step 3: Label Container (Contents, Hazards, Dates) cont->label_node store Step 4: Store in SAA (Secondary Containment) label_node->store spill_kit Spill Kit & PPE Available store->spill_kit pickup Step 5: Arrange Pickup (Contact EHS/Safety Office) store->pickup tsdf Transport to Approved Waste Disposal Facility pickup->tsdf caption Fig 1. Decision workflow for the disposal of 2,3-Dihydro-1,3-dimethyl-1H-perimidine.

Caption: Fig 1. Decision workflow for the disposal of 2,3-Dihydro-1,3-dimethyl-1H-perimidine.

References

  • Safety Data Sheet (General). (2025, December 22). Thermo Fisher Scientific.
  • Safety Data Sheet - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • 2,2-Dimethyl-2,3-dihydroperimidine SDS. ECHEMI.
  • Tuo, Y. S., et al. (2021). Theoretical Study of the Chemical Reactivity of a Series of 2, 3-Dihydro-1H-Perimidine. International Research Journal of Pure and Applied Chemistry.
  • Safety Data Sheet - Fisher Scientific. (2009, March 31). Fisher Scientific.
  • SDS US - Boehringer Ingelheim. (2015, July 22). Boehringer Ingelheim.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Chemical Waste Guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste Management Guide . Boston University Environmental Health & Safety. Retrieved from [Link]

  • CHEMICAL WASTE ACCUMULATION AND DISPOSAL AT NIST-GAITHERSBURG . (2021, January 12). NIST. Retrieved from [Link]

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